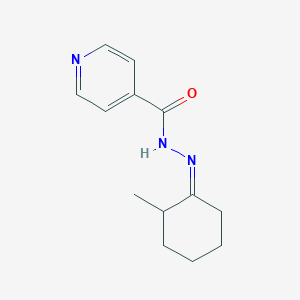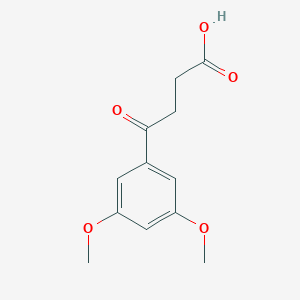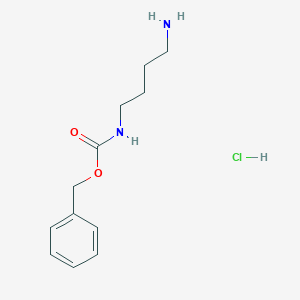
Benzyl N-(4-aminobutyl)carbamate hydrochloride
Overview
Description
Benzyl N-(4-aminobutyl)carbamate hydrochloride, often referred to as BNC, is an organic compound composed of a benzyl carbamate group attached to an amino group. It is a white, crystalline solid that is soluble in water, ethanol, and acetone. BNC is widely used in the pharmaceutical and chemical industries, and has a wide range of applications in scientific research.
Scientific Research Applications
Carbamate Compounds in Medicinal Chemistry
Carbamates, including structures similar to benzyl N-(4-aminobutyl)carbamate hydrochloride, play a significant role in medicinal chemistry, particularly as modulators of the GABA_A receptor. These compounds are studied for their potential in treating a variety of diseases, including neurodegenerative disorders and conditions associated with memory deficits. The modulation of GABA_A receptors by carbamates highlights their importance in research aimed at understanding and treating neurological conditions (Crocetti & Guerrini, 2020).
Enzyme Inhibition by Carbamates
This compound, as part of the carbamate class, is relevant in studies investigating the inhibition of acetylcholinesterase (AChE). Carbamates act by carbamoylating the serine residue in the AChE active site, affecting neurotransmission and offering potential therapeutic avenues for diseases characterized by cholinergic dysfunction, such as Alzheimer's. This enzyme inhibition mechanism underscores the therapeutic potential of carbamates in neuropharmacology (Rosenberry & Cheung, 2019).
Carbamate Metabolism and Stability
The metabolism and stability of carbamates, including this compound, are critical for their pharmacological profile. Research into the metabolic hydrolysis of carbamates provides insights into their stability and potential as drugs or prodrugs. This understanding is vital for designing carbamates with optimized therapeutic properties (Vacondio et al., 2010).
Neurobiological Mechanisms of GABAergic Drugs
Investigations into GABAergic drugs, including those structurally related to this compound, reveal their complex interaction with neurotransmitter systems. These studies are crucial for understanding the therapeutic potential of GABAergic modulation in treating psychiatric and neurological disorders. The insights gained from such research can inform the development of new therapeutic strategies that leverage the GABAergic system's modulation (Wassef et al., 1999).
Safety and Hazards
Benzyl N-(4-aminobutyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane HCl, is primarily used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors . These inhibitors target the human sodium-glucose cotransporter 1 (SGLT1), a protein that plays a crucial role in glucose and galactose absorption in the small intestine .
Mode of Action
Given its use in the synthesis of sglt1 inhibitors, it can be inferred that it may interact with the sglt1 transporter, potentially altering its function and reducing the absorption of glucose and galactose .
Biochemical Pathways
The compound’s effect on the SGLT1 transporter impacts the glucose and galactose absorption pathways. By inhibiting SGLT1, the compound reduces the absorption of these sugars, which can lead to a decrease in blood sugar levels . This can be particularly beneficial for managing conditions related to hyperglycemia .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the potential reduction in blood sugar levels due to decreased absorption of glucose and galactose . This makes it a potential candidate for the development of preventives or therapeutics for diseases related to hyperglycemia or galactosemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store the compound in a sealed container in a dry room at room temperature
Biochemical Analysis
Biochemical Properties
Benzyl N-(4-aminobutyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for human sodium-glucose cotransporter 1 (SGLT1) . This compound interacts with enzymes and proteins involved in glucose metabolism, such as SGLT1, by inhibiting their activity . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the transport of glucose across cell membranes . This inhibition is crucial for developing therapeutic agents for conditions related to hyperglycemia and galactosemia .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting SGLT1, this compound can reduce glucose uptake in cells, leading to decreased cellular metabolism and altered gene expression related to glucose transport . These effects are particularly relevant in the context of diseases such as diabetes, where controlling glucose levels is essential .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like SGLT1 . This compound acts as an inhibitor by binding to the active site of the enzyme, blocking its function . This inhibition prevents the enzyme from facilitating glucose transport, thereby reducing glucose levels in cells . Additionally, this compound may influence gene expression by altering the transcription of genes involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under sealed, dry conditions at room temperature . Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to sustained inhibition of glucose transport and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits SGLT1 without causing significant adverse effects . At higher doses, toxic effects such as skin and eye irritation, and respiratory irritation have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism . It interacts with enzymes such as SGLT1, which play a crucial role in glucose transport across cell membranes . By inhibiting these enzymes, this compound can alter metabolic flux and reduce glucose levels in cells . This interaction is particularly relevant for developing treatments for metabolic disorders like diabetes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the cell membrane, where it can exert its inhibitory effects on glucose transport . The distribution of this compound within tissues is crucial for its effectiveness in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with enzymes like SGLT1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are closely linked to its localization, as it needs to be at the cell membrane to effectively inhibit glucose transport .
properties
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNCIIFBSRHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519482 | |
| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18807-73-3 | |
| Record name | Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18807-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




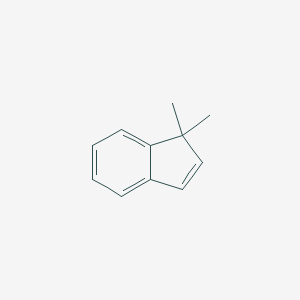
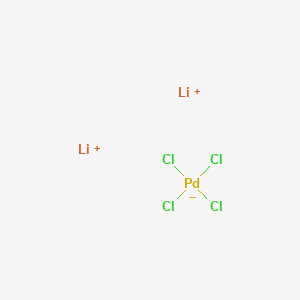

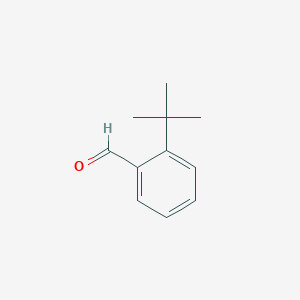
![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)

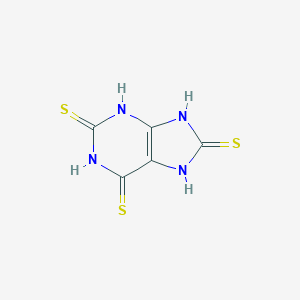
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
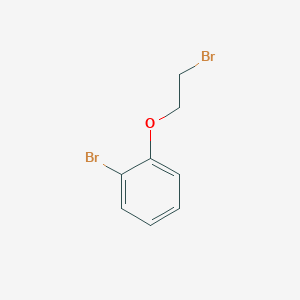
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
